molecular formula C26H23N7O2 B2980039 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 920375-06-0

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No. B2980039
CAS RN: 920375-06-0
M. Wt: 465.517
InChI Key: XQEDXNDPAFLBNG-UHFFFAOYSA-N
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Description

Triazolopyrimidines are a class of heterocyclic compounds that have been extensively studied due to their wide range of biological activities . They are composed of two active compounds, triazole and pyrimidine . Piperazines, on the other hand, are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. They are often used in the synthesis of pharmaceuticals and polymers.


Synthesis Analysis

The synthesis of triazolopyrimidines has attracted significant attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in several review articles . The synthetic ways for the preparation of triazolopyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

Triazolopyrimidines are typical heterocyclic molecules, which are composed of two active compounds, triazole and pyrimidine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present on the molecule. For example, the reaction of certain bromoacetyl derivatives with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can afford corresponding triazolothiadiazine derivatives .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles, such as the compound , are significant in drug discovery due to their high chemical stability and ability to mimic an E or Z amide bond. They have been used in the development of various medicinal compounds like anticonvulsant drugs, broad-spectrum antibiotics, anticancer drugs, and β-lactam antibiotics .

Organic Synthesis

The triazole core is utilized in organic synthesis, particularly in click chemistry approaches, due to its versatility and reactivity. It serves as a scaffold for synthesizing a wide array of chemical entities .

Polymer Chemistry

In polymer chemistry, triazole derivatives contribute to the creation of novel polymers with enhanced properties, such as increased thermal stability and chemical resistance .

Supramolecular Chemistry

The aromatic character and hydrogen bonding ability of triazoles make them suitable for use in supramolecular chemistry, where they can form complex structures with other molecules .

Bioconjugation

Triazoles are used in bioconjugation to attach various biomolecules together, which is crucial for the development of targeted drug delivery systems and diagnostics .

Chemical Biology

In chemical biology, triazoles are employed to study biological systems and processes at the molecular level, often as probes or inhibitors of specific enzymes or proteins .

Fluorescent Imaging

Due to their strong dipole moment, triazoles can be used in fluorescent imaging to track and visualize biological molecules and processes within cells .

Materials Science

The structural motif of triazoles is incorporated into materials science to develop new materials with desirable properties for various applications, including electronics and nanotechnology .

Mechanism of Action

The mechanism of action of triazolopyrimidines can vary widely depending on their specific structure and the biological target they interact with. Some triazolothiadiazine scaffolds have shown promising anticancer activities against several human cancer cell lines .

Future Directions

The future research directions in the field of triazolopyrimidines are likely to involve the development of new synthetic methods, the exploration of their biological activities, and their potential applications in drug design and discovery .

properties

IUPAC Name

[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N7O2/c1-35-22-8-4-7-21(16-22)33-25-23(29-30-33)24(27-17-28-25)31-11-13-32(14-12-31)26(34)20-10-9-18-5-2-3-6-19(18)15-20/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEDXNDPAFLBNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6C=C5)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

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